![molecular formula C5H3N3O2 B3256645 Oxazolo[5,4-d]pyrimidin-7-ol CAS No. 27433-54-1](/img/structure/B3256645.png)

Oxazolo[5,4-d]pyrimidin-7-ol

Descripción general

Descripción

Oxazolo[5,4-d]pyrimidin-7-ol is an organic compound that belongs to the class of pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .

Synthesis Analysis

The synthesis of a series of novel 7-aminooxazolo[5,4-d]pyrimidines has been described in detail . The synthesis involves transformations during their synthesis and their physicochemical characteristics have been described . Complete detailed spectral analysis of the intermediates, the N0-cyanooxazolylacetamidine by-products, and final compounds has been carried out using MS, IR, 1D, and 2D NMR spectroscopy .Molecular Structure Analysis

Theoretical research was carried out to explain the privileged formation of 7-aminooxazolo[5,4-d]pyrimidines in relation to the possibility of their isomer formation and the related thermodynamic aspects . Additionally, the single-crystal X-ray diffraction analysis for 5h was reported .Chemical Reactions Analysis

Changes of substituents at position 7 in the structure of 7-aminooxazolo[5,4-d]pyrimidines have resulted in varying degrees of biological activity .Physical and Chemical Properties Analysis

The physicochemical characteristics of 7-aminooxazolo[5,4-d]pyrimidines have been described . Complete detailed spectral analysis of the intermediates, the N0-cyanooxazolylacetamidine by-products, and final compounds has been carried out using MS, IR, 1D, and 2D NMR spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Oxazolo[5,4-d]pyrimidines, including Oxazolo[5,4-d]pyrimidin-7-ol, have garnered interest due to their potential biological activities. These compounds are structurally similar to naturally occurring nucleic acid bases and have been investigated for various biological applications. Notably, some derivatives have shown inhibitory effects against ricin (Mandal et al., 2008).

Potential in Cancer Treatment

- A series of derivatives of Oxazolo[5,4-d]pyrimidine were synthesized and evaluated for their inhibitory activities against cancer cell lines, with some showing promising potency. These compounds have potential applications in the treatment of FGFR1-mediated cancers (Ye et al., 2015).

Synthesis Methods and Applications Overview

- Comprehensive reviews on the synthesis of Oxazolo[5,4-d]pyrimidines and related compounds have been conducted, providing insights into their construction and modification. These reviews also cover aspects of their biological activity, highlighting the diverse applications of these compounds in scientific research (De Coen et al., 2018).

Novel Heterocyclic Compounds Development

- Research on the development of new derivatives of Oxazolo[5,4-d]pyrimidine has led to the synthesis of novel heterocyclic systems. These compounds are of interest for further biological testing and potential applications in various fields of research (Akbarzadeh et al., 2016).

Mecanismo De Acción

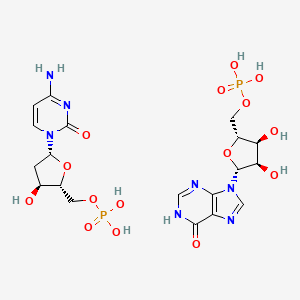

Ten 7-aminooxazolo[5,4-d]pyrimidines were biologically tested in vitro to preliminarily evaluate their immunological, antiviral, and anticancer activity . Compounds SCM5 and SCM9 showed the best immunoregulatory profile . They can competitively inhibit the use of the correct substrate or build in it to form dysfunctional macromolecules .

Propiedades

IUPAC Name |

6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H,(H,6,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSKAFKWRCXGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701488 | |

| Record name | [1,3]Oxazolo[5,4-d]pyrimidin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27433-54-1 | |

| Record name | [1,3]Oxazolo[5,4-d]pyrimidin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

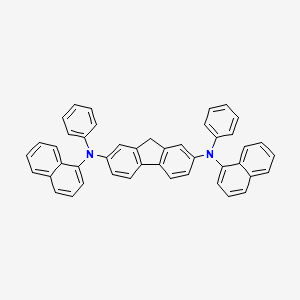

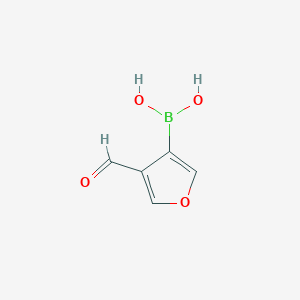

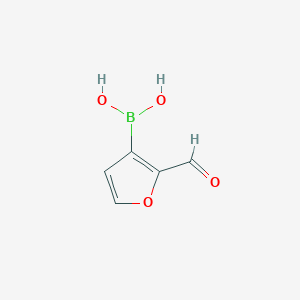

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)

![Imidazo[1,5-a]pyrimidine](/img/structure/B3256623.png)

![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256662.png)

![methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate](/img/structure/B3256671.png)